![molecular formula C9H7N3O4S2 B5706466 2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5706466.png)
2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide
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Overview
Description
2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide, also known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first discovered in the 1980s and has since been extensively studied for its potential use in treating various infectious diseases. Nitazoxanide has been shown to have a unique mechanism of action, making it a promising candidate for future research and development.
Mechanism of Action
Nitazoxanide has a unique mechanism of action, which involves inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) and other enzymes involved in energy metabolism. This leads to disruption of energy production in the parasite or virus, ultimately resulting in its death.
Biochemical and physiological effects:
Nitazoxanide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 5 hours. Nitazoxanide has been shown to have minimal drug-drug interactions and does not require dose adjustment in patients with renal or hepatic impairment.
Advantages and Limitations for Lab Experiments
Nitazoxanide has several advantages for use in laboratory experiments, including its broad-spectrum activity against multiple pathogens and its low toxicity profile. However, it also has some limitations, including the need for high concentrations to achieve antiviral activity and the potential for resistance development.
Future Directions
There are several potential future directions for research on 2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide. These include the development of new formulations and delivery methods to improve bioavailability and efficacy, the investigation of its potential use in combination with other antiviral agents, and the exploration of its activity against emerging viral pathogens. Additionally, further studies are needed to better understand its mechanism of action and potential for resistance development.
Synthesis Methods
Nitazoxanide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 4-chlorobenzenesulfonyl chloride, followed by nitration and reduction. Other methods include the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride, followed by reduction, and the reaction of 2-chloro-4-nitrobenzenesulfonamide with thiosemicarbazide, followed by cyclization.
Scientific Research Applications
Nitazoxanide has been extensively studied for its potential use in treating various infectious diseases, including viral gastroenteritis, cryptosporidiosis, giardiasis, and influenza. It has also been shown to have activity against other viral pathogens, including hepatitis B and C, human papillomavirus, and respiratory syncytial virus.
properties
IUPAC Name |
2-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S2/c13-12(14)7-3-1-2-4-8(7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGICNOVMMVHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.